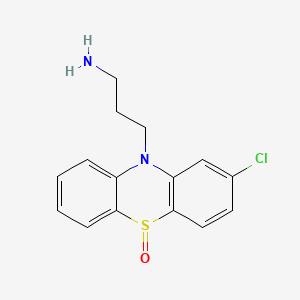

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Description

Properties

IUPAC Name |

3-(2-chloro-5-oxophenothiazin-10-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)20(15)19/h1-2,4-7,10H,3,8-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJLHHBXRHEYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2=O)C=CC(=C3)Cl)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944967 | |

| Record name | 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2232-49-7 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-, 5-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didemethylchlorpromazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDEMETHYLCHLORPROMAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7MCA8TJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Introduction

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, more commonly known as chlorpromazine sulfoxide, represents a primary metabolite of the seminal antipsychotic agent, chlorpromazine. The metabolic transformation of the phenothiazine ring's sulfur atom to a sulfoxide is a critical event that significantly modulates the compound's physicochemical and pharmacological profile. This guide provides a comprehensive technical overview of chlorpromazine sulfoxide, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, methodologies for its synthesis and analysis, and its pharmacological significance, offering insights grounded in established scientific principles.

Physicochemical Characteristics

The introduction of a sulfoxide group to the chlorpromazine molecule imparts a notable change in its polarity and, consequently, its physical properties. Understanding these characteristics is fundamental for its detection, isolation, and in vitro evaluation.

Core Properties

A summary of the key physicochemical properties of chlorpromazine sulfoxide is presented in Table 1. The increased polarity due to the S=O bond leads to a higher melting point and altered solubility profile compared to the parent compound, chlorpromazine. While soluble in organic solvents like ethanol and dimethyl sulfoxide, its solubility in aqueous media is limited[1]. The predicted pKa of 9.0 suggests that the molecule will be protonated at physiological pH, a crucial factor in its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | [2] |

| Synonyms | Chlorpromazine sulfoxide, Opromazine | [2] |

| CAS Number | 969-99-3 | [2][3] |

| Molecular Formula | C₁₇H₁₉ClN₂OS | [1][2][3] |

| Molecular Weight | 334.86 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 115 °C | |

| Boiling Point (Predicted) | 502.6 ± 50.0 °C | |

| pKa (Predicted) | 9.0 | [5] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide; limited solubility in water. | [1] |

Spectroscopic Data

The structural elucidation and confirmation of chlorpromazine sulfoxide rely on various spectroscopic techniques.

-

Mass Spectrometry (MS): The mass spectrum of chlorpromazine sulfoxide is characterized by a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns can provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum of chlorpromazine sulfoxide would be expected to show a characteristic strong absorption band for the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.

Synthesis and Purification

The preparation of chlorpromazine sulfoxide in a laboratory setting is most commonly achieved through the oxidation of chlorpromazine. This process allows for the generation of a reference standard for analytical and pharmacological studies.

Synthetic Workflow

The oxidation of the sulfur atom in the phenothiazine ring is a key transformation. A common and effective method involves the use of hydrogen peroxide in an acidic medium. The workflow is depicted in the diagram below.

Caption: Synthetic workflow for chlorpromazine sulfoxide.

Detailed Experimental Protocol: Synthesis of Chlorpromazine Sulfoxide

Objective: To synthesize chlorpromazine sulfoxide from chlorpromazine via oxidation.

Materials:

-

Chlorpromazine hydrochloride

-

30% Hydrogen peroxide

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of chlorpromazine hydrochloride in glacial acetic acid with stirring.

-

Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution at room temperature. The reaction is typically monitored for completion using thin-layer chromatography (TLC).

-

Neutralization: Once the reaction is complete, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent or by column chromatography to yield pure chlorpromazine sulfoxide.

Analytical Characterization

Accurate and precise analytical methods are essential for the quantification of chlorpromazine sulfoxide in various matrices, including pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Analytical Workflow

A typical analytical workflow for the determination of chlorpromazine sulfoxide in a biological matrix involves sample preparation, chromatographic separation, and detection.

Caption: Analytical workflow for chlorpromazine sulfoxide.

Detailed Experimental Protocol: HPLC-UV Analysis of Chlorpromazine Sulfoxide

Objective: To determine the concentration of chlorpromazine sulfoxide in a sample using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection can be performed at a wavelength where chlorpromazine sulfoxide exhibits significant absorbance, which can be determined by UV-Vis spectrophotometry[6][7].

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of chlorpromazine sulfoxide of known concentrations in the mobile phase.

-

Sample Preparation: For biological samples, a sample extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is necessary to remove interfering matrix components[8][9].

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of chlorpromazine sulfoxide in the samples by interpolating their peak areas on the calibration curve.

Pharmacological Significance

Chlorpromazine sulfoxide is a major metabolite of chlorpromazine, formed through the action of cytochrome P450 enzymes in the liver[10]. The sulfoxidation of the phenothiazine ring has a profound impact on the molecule's interaction with its biological targets.

Metabolic Pathway

Chlorpromazine undergoes extensive metabolism, with sulfoxidation being a key pathway alongside N-demethylation and hydroxylation.

Caption: Major metabolic pathways of chlorpromazine.

Pharmacological Activity

The antipsychotic effects of chlorpromazine are primarily attributed to its antagonism of dopamine D2 receptors[10]. The sulfoxidation of chlorpromazine significantly reduces its affinity for dopamine receptors, leading to a marked decrease in its neuroleptic potency[11]. While less active than the parent drug, chlorpromazine sulfoxide may still contribute to the overall pharmacological and toxicological profile of chlorpromazine, especially given its significant presence as a metabolite[12]. Comparative studies have shown that chlorpromazine sulfoxide is considerably less potent than chlorpromazine in its effects on the central nervous system[13]. The binding affinity of chlorpromazine for various dopamine receptors has been quantified, with a high affinity for the D2 receptor[14]. While specific Ki values for chlorpromazine sulfoxide are not as readily available, the general consensus is a substantial reduction in binding affinity.

Conclusion

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is a crucial molecule in understanding the metabolism and overall pharmacological profile of chlorpromazine. Its distinct physicochemical properties, resulting from the sulfoxide group, necessitate specific analytical approaches for its detection and quantification. While its pharmacological activity is attenuated compared to the parent compound, its significant formation in vivo underscores the importance of its characterization in comprehensive drug metabolism and pharmacokinetic studies. This guide provides a foundational understanding for researchers and drug development professionals working with this important metabolite.

References

-

Butler, W. M., Jr, & Moran, N. C. (1956). The pharmacological properties of chlorpromazine sulfoxide, a major metabolite of chlorpromazine; a comparison with chlorpromazine. The Journal of pharmacology and experimental therapeutics, 118(3), 328–337. [Link]

-

Ghanbari, R., & Ghaedi, M. (2015). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 988, 109–115. [Link]

-

Arimi, A., Dillert, R., Dräger, A., & Bahnemann, D. (2019). Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. Catalysts, 9(7), 622. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70413, Chlorpromazine sulfoxide. [Link]

-

GDC. (2019, May 16). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]

-

Slideshare. (n.d.). Chlorpromazine Synthesis. [Link]

-

NIST. (n.d.). Chlorpromazine. In NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). Chlorpromazine sulfoxide hydrochloride - Optional[MS (GC)] - Spectrum. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. [Link]

-

Pharmaffiliates. (n.d.). Chlorpromazine-impurities. [Link]

-

Al-Musawi, B., & Al-khafaji, H. (2025). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. RSC advances, 15(15), 11478–11490. [Link]

-

SynZeal. (n.d.). Chlorpromazine Impurities. [Link]

-

Chetty, M., Moodley, S. V., & Miller, R. (1994). Important metabolites to measure in pharmacodynamic studies of chlorpromazine. Therapeutic drug monitoring, 16(1), 30–36. [Link]

-

Sandhu, J. K., & Kaur, G. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. [Link]

-

Seeman, P., Ko, F., & Tallerico, T. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular psychiatry, 10(9), 877–883. [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (n.d.). RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. [Link]

-

Phelps, D. W., & Pynn, H. Y. (1981). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Journal of medicinal chemistry, 24(11), 1324–1327. [Link]

-

Weintraub, S. T., & Weinshilboum, R. M. (1984). Interaction of permanently charged chlorpromazine and dopamine analogs with the striatal D-1 dopaminergic receptor. Biochemical pharmacology, 33(10), 1671–1678. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Analytical and Bioanalytical Chemistry. (2024). Rapid colorimetric sensing of chlorpromazine HCl antipsychotic through in situ growth of gold nanoparticles. [Link]

-

Analyst. (1984). Determination of chlorpromazine and its sulphoxide in pharmaceutical dosage forms by third-order derivative ultraviolet spectroscopy. [Link]

-

Drugs.com. (n.d.). Chlorpromazine vs Chlorpropamide Comparison. [Link]

-

ResearchGate. (n.d.). tH n.m.r, data for chlorpromazine hydrochloride (CPH) and its complex. [Link]

-

ResearchGate. (n.d.). Chlorpromazine versus atypical antipsychotic drugs for schizophrenia | Request PDF. [Link]

-

Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. [Link]

Sources

- 1. Chlorpromazine hydrochloride(69-09-0) 13C NMR spectrum [chemicalbook.com]

- 2. Chlorpromazine sulfoxide | C17H19ClN2OS | CID 70413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chlorpromazine sulfoxide | LGC Standards [lgcstandards.com]

- 4. turkjps.org [turkjps.org]

- 5. benchchem.com [benchchem.com]

- 6. Rapid colorimetric sensing of chlorpromazine HCl antipsychotic through in situ growth of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of chlorpromazine and its sulphoxide in pharmaceutical dosage forms by third-order derivative ultraviolet spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. The pharmacological properties of chlorpromazine sulfoxide, a major metabolite of chlorpromazine; a comparison with chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.tocris.com [resources.tocris.com]

"2-Chloro-10H-phenothiazine-10-propanamine 5-oxide" as a metabolite of chlorpromazine

An In-Depth Technical Guide to 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (Chlorpromazine Sulfoxide) as a Major Metabolite of Chlorpromazine

This guide provides a comprehensive technical overview of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, more commonly known as chlorpromazine sulfoxide, a primary metabolite of the antipsychotic drug chlorpromazine. It is intended for researchers, scientists, and professionals in drug development and clinical chemistry, offering insights into its formation, pharmacological relevance, and analytical quantification.

Introduction: Chlorpromazine, a Cornerstone of Psychopharmacology

Chlorpromazine (CPZ), marketed under trade names like Thorazine and Largactil, was a revolutionary development in the treatment of psychotic disorders, particularly schizophrenia[1][2]. As the prototypical phenothiazine antipsychotic, its introduction in the 1950s marked a significant shift in psychiatric medicine[2]. Chemically, it is 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine[1][3]. The therapeutic efficacy of chlorpromazine is primarily attributed to its antagonism of dopamine D2 receptors in the brain, though it also interacts with serotonergic, adrenergic, and histaminergic receptors[1][4][5].

Chlorpromazine's clinical utility is accompanied by a complex pharmacokinetic profile. It is highly lipophilic and undergoes extensive first-pass metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP1A2[1][3][4]. This extensive biotransformation results in over 10 major metabolites, some of which possess their own pharmacological activity and contribute to the overall therapeutic and side-effect profile of the drug[1][3][6]. Among these, 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (chlorpromazine sulfoxide) is a prominent product of metabolism[7][8][9].

The Metabolic Pathway: Formation of Chlorpromazine Sulfoxide

The biotransformation of chlorpromazine is a multifaceted process involving several key reactions: hydroxylation, N-demethylation, N-oxidation, and sulfoxidation[1][10][11]. The formation of chlorpromazine sulfoxide occurs through the oxidation of the sulfur atom at position 5 on the phenothiazine ring structure[9][12]. This reaction is a major metabolic route for chlorpromazine[8][9].

The causality behind focusing on sulfoxidation lies in its prevalence. Studies have shown that chlorpromazine sulfoxide is one of the most abundant metabolites found in patient plasma, often in concentrations comparable to or even exceeding the parent drug[8]. While historically considered less active than the parent compound, its significant presence necessitates its quantification in pharmacokinetic and pharmacodynamic studies to fully understand the disposition of chlorpromazine[8][13].

Below is a diagram illustrating the primary metabolic pathways of chlorpromazine, highlighting the formation of chlorpromazine sulfoxide.

Sources

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Correlation Between Plasma Chlorpromazine and its Metabolites and Clinical Ratings in Patients with Acute Relapse of Schizophrenic and Paranoid Psychosis | The British Journal of Psychiatry | Cambridge Core [resolve.cambridge.org]

- 7. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Important metabolites to measure in pharmacodynamic studies of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of antidepressant drugs on chlorpromazine metabolism in human liver--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chlorpromazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of chlorpromazine and key metabolites | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, a significant metabolite of the widely used antipsychotic drug, chlorpromazine. This document is intended to serve as a practical resource, offering field-proven insights and robust methodologies for the analysis of this compound.

Introduction: Unveiling a Key Metabolite

2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, also known by its common synonym Chlorpromazine N-oxide, is a crucial molecule in the study of phenothiazine-based pharmaceuticals. As a primary metabolite of chlorpromazine, understanding its structural and chemical properties is paramount for comprehensive pharmacokinetic and pharmacodynamic profiling of the parent drug. The introduction of an N-oxide functional group significantly alters the physicochemical properties of the parent molecule, impacting its solubility, polarity, and biological interactions. This guide will delve into the intricacies of its molecular architecture and the analytical techniques employed for its unambiguous identification and characterization.

Molecular Identity:

| Property | Value |

| Systematic Name | 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide |

| Common Synonym | Chlorpromazine N-oxide |

| CAS Number | 1672-76-0[1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₉ClN₂OS[2][3][4][6][7] |

| Molecular Weight | 334.86 g/mol [2][3][4][6][7] |

Synthesis and Purification: A Controlled Oxidation Approach

The synthesis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is most effectively achieved through the controlled oxidation of the tertiary amine group in the N-10 side chain of chlorpromazine. This targeted oxidation is crucial to prevent the oxidation of the sulfur atom in the phenothiazine ring, which would lead to the formation of the sulfoxide metabolite.

A reliable method for this synthesis involves the use of 3-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[8] The reaction is typically carried out in an appropriate organic solvent, such as dichloromethane, at controlled temperatures to ensure selectivity.

Experimental Protocol: Synthesis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Materials:

-

Chlorpromazine hydrochloride

-

3-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Appropriate solvents for chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

-

Dissolution: Dissolve chlorpromazine hydrochloride in a suitable volume of dichloromethane.

-

Neutralization: Wash the solution with a saturated aqueous solution of sodium bicarbonate to liberate the free base of chlorpromazine. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Oxidation: Cool the dried organic solution in an ice bath. Slowly add a solution of 3-chloroperoxybenzoic acid in dichloromethane dropwise with constant stirring. The molar ratio of m-CPBA to chlorpromazine should be carefully controlled (typically a slight excess of m-CPBA).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Drying: Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the desired N-oxide.

-

Characterization: Confirm the identity and purity of the synthesized compound using the analytical techniques described in the following sections.

Diagram of the Synthetic Pathway:

Sources

- 1. Chlorpromazine [webbook.nist.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. youtube.com [youtube.com]

- 4. Chlorpromazine N-Oxide - CAS - 1672-76-0 | Axios Research [axios-research.com]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. ehs.uci.edu [ehs.uci.edu]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological profile of "2-Chloro-10H-phenothiazine-10-propanamine 5-oxide"

An In-depth Technical Guide to the Toxicological Profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Foreword by the Senior Application Scientist

The following technical guide provides a comprehensive analysis of the toxicological profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide. As direct toxicological studies on this specific molecule are not extensively available in public literature, this guide establishes a robust toxicological framework by examining the well-documented toxicities of the parent phenothiazine class. By understanding the structure-activity relationships and metabolic pathways, we can infer a probable toxicological profile for this metabolite. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and a practical, field-proven workflow for definitive toxicological assessment. The methodologies proposed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to Phenothiazines and 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Phenothiazines are a class of heterocyclic compounds containing nitrogen and sulfur, first synthesized in 1883.[1] They are primarily known for their use as first-generation antipsychotic medications for conditions such as schizophrenia and bipolar disorder.[1] Beyond their antipsychotic properties, phenothiazine derivatives have been investigated for a range of other therapeutic applications, including as antiemetics, antihistamines, and more recently, for their potential anti-cancer properties.[1][2]

The subject of this guide, 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, is a derivative and likely a metabolite of various phenothiazine-based drugs. It is structurally related to well-known antipsychotics like chlorpromazine. The "5-oxide" indicates the oxidation of the sulfur atom in the phenothiazine ring, a common metabolic step. Understanding the toxicological profile of such metabolites is critical in drug development for assessing the overall safety of the parent drug.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is presented below.

| Property | Value | Source |

| Molecular Formula | C12H8ClNOS | [3] |

| Molecular Weight | 249.72 g/mol | [3] |

| CAS Number | 1927-43-1 | [4] |

| Synonyms | 2-Chlorophenothiazine sulfoxide | [4] |

General Toxicological Profile of Phenothiazines

Phenothiazines exhibit a broad range of toxicological effects, primarily stemming from their antagonistic activity at dopamine receptors.[1] However, their effects extend to other receptor systems, contributing to a complex side-effect profile.

Central Nervous System Effects

The most prominent toxicities are neurological. These include:

-

Extrapyramidal Symptoms (EPS): Dystonia (muscle spasms), parkinsonism (rigidity and tremors), and akathisia (restlessness).[1][5]

-

Tardive Dyskinesia: A serious, sometimes irreversible movement disorder characterized by involuntary, repetitive body movements.[1]

-

Sedation and Cognitive Impairment: Drowsiness, confusion, and disorientation are common, particularly at higher doses.[5]

-

Seizures: Phenothiazines can lower the seizure threshold.[1]

Cardiovascular Effects

Cardiovascular toxicities are a significant concern:

-

Orthostatic Hypotension: A drop in blood pressure upon standing, which can lead to dizziness and falls.[1]

-

QTc Prolongation: An alteration of the heart's electrical activity that can increase the risk of arrhythmias.[1]

-

Tachycardia: A rapid heartbeat.[5]

Anticholinergic Effects

Blockade of muscarinic acetylcholine receptors leads to:

Other Systemic Toxicities

-

Weight Gain: A common side effect associated with long-term use.[1]

-

Photosensitivity: Increased sensitivity to sunlight.[1]

-

Hepatotoxicity: While less common, liver damage can occur.

-

Agranulocytosis: A rare but serious decrease in white blood cells.

Inferred Toxicological Profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide

Based on its chemical structure, we can hypothesize the toxicological profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide.

-

The Phenothiazine Core: The fundamental toxicities associated with the phenothiazine ring system, including dopamine receptor antagonism leading to CNS effects, are likely to be present.

-

The 2-Chloro Substituent: The chlorine atom can influence the lipophilicity and metabolic stability of the compound, potentially altering its distribution and half-life.

-

The 10-Propanamine Side Chain: This side chain is common in many antipsychotic phenothiazines and is crucial for their activity and associated toxicities.

-

The 5-Oxide Group: The oxidation of the sulfur atom generally increases the polarity of the molecule. This may facilitate its excretion but could also alter its receptor binding profile and potential for off-target effects.

Given these features, it is reasonable to assume that 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide will exhibit a toxicological profile qualitatively similar to other phenothiazine derivatives, including the potential for extrapyramidal symptoms, cardiovascular effects, and anticholinergic side effects. However, the quantitative aspects of this toxicity (e.g., potency, dose-response) may differ significantly from the parent compound.

Proposed Toxicological Evaluation Workflow

To definitively establish the toxicological profile of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, a systematic, multi-tiered approach is recommended. This workflow is designed to provide a comprehensive safety assessment, from in vitro screening to in vivo studies.

Sources

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]

- 3. 2-chloro-10H-phenothiazine 5-oxide | C12H8ClNOS | CID 6451335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes & Protocols: Advanced Analytical Methods for the Detection of Chlorpromazine 5-Oxide

Introduction: The Analytical Imperative for Characterizing Chlorpromazine 5-Oxide

Chlorpromazine, a cornerstone phenothiazine antipsychotic, is subject to metabolic and environmental oxidation, leading to the formation of various derivatives.[1] Among these, 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide (commonly known as Chlorpromazine 5-sulfoxide or simply Chlorpromazine 5-oxide) is a primary metabolite and a significant degradation product.[1] The formation of this S-oxide derivative occurs through the oxidation of the sulfur atom in the phenothiazine ring.[2]

Accurate and robust detection of Chlorpromazine 5-oxide is critical across the pharmaceutical lifecycle. In drug development, its quantification is essential for pharmacokinetic and metabolism studies. For formulation scientists, it is a key marker in stability-indicating assays, ensuring the parent drug's integrity and safety over its shelf life.[3][4][5] This guide provides detailed protocols and expert insights into the principal analytical techniques for the reliable quantification of this critical compound.

Section 1: High-Performance Liquid Chromatography (HPLC) for Stability and Quality Control

High-Performance Liquid Chromatography (HPLC) is the predominant technique for resolving and quantifying Chlorpromazine 5-oxide, particularly in the context of pharmaceutical formulations. The method's strength lies in its ability to separate the more polar 5-oxide from the less polar parent compound, Chlorpromazine, and other related substances. A well-developed "stability-indicating" HPLC method can effectively distinguish the active pharmaceutical ingredient (API) from its degradation products, providing a clear picture of the sample's integrity.[6][7]

Principle of Separation

The separation is typically achieved using reversed-phase chromatography. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. Chlorpromazine, being more hydrophobic, interacts more strongly with the C18 column and thus has a longer retention time. The 5-oxide, with the addition of a polar sulfoxide group, is less retained and elutes earlier. This difference in polarity is the key to their successful separation.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the typical workflow for the analysis of Chlorpromazine 5-oxide using HPLC.

Caption: General workflow for HPLC-based quantification.

Detailed HPLC Protocol

This protocol is a robust starting point for a stability-indicating method. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Inertsil ODS C18 Column (250mm x 4.6mm, 5µm particle size) or equivalent.[6]

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

HPLC-grade Methanol, Acetonitrile, and water.

-

Ammonium acetate or Potassium phosphate buffer components.

-

Reference standards for Chlorpromazine and Chlorpromazine 5-oxide.

2. Chromatographic Conditions: The following conditions have been shown to effectively resolve Chlorpromazine from its degradation products.[6][7]

| Parameter | Recommended Setting | Rationale |

| Mobile Phase | Methanol: Acetonitrile: Acetate Buffer (pH 6.1) (80:15:5 v/v/v)[6] | The organic modifiers (Methanol, Acetonitrile) control the elution strength, while the buffer maintains a consistent pH for reproducible ionization and retention. |

| Column | Inertsil ODS C18 (250mm x 4.6mm, 5µm)[6] | A standard C18 column provides excellent hydrophobic selectivity for separating the parent drug from its more polar oxide metabolite. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6mm ID column, providing good efficiency without excessive backpressure. |

| Detection | UV at 239 nm[6] | This wavelength provides a good chromophoric response for the phenothiazine ring system, allowing for sensitive detection of both compounds. |

| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures retention time stability and improves peak shape. |

3. Standard & Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Chlorpromazine 5-oxide reference standard in 100 mL of mobile phase.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standards ranging from 0.5 µg/mL to 50 µg/mL.

-

Sample Preparation (from Tablets):

-

Weigh and finely powder no fewer than 20 tablets.

-

Transfer a portion of the powder equivalent to 10 mg of Chlorpromazine to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

-

4. System Suitability Test (SST): Before sample analysis, inject a standard solution (e.g., 10 µg/mL) five times. The system is deemed ready if the following criteria are met:

-

Tailing Factor: ≤ 2.0

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Theoretical Plates: ≥ 2000

Rationale: The SST is a mandatory check to ensure the chromatographic system is performing with adequate precision, accuracy, and efficiency for the analysis.[7]

Section 2: LC-MS/MS for High-Sensitivity Bioanalysis

For the determination of Chlorpromazine 5-oxide in complex biological matrices like plasma or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8] Its superior sensitivity and specificity allow for quantification at pg/mL to ng/mL levels, which is often necessary for pharmacokinetic studies.[8] The use of Selected Reaction Monitoring (SRM) minimizes matrix interference, a common challenge in bioanalysis.[8]

Principle of LC-MS/MS

After chromatographic separation via LC, the analyte enters the mass spectrometer. In the first quadrupole, a specific parent ion (precursor ion) corresponding to the protonated molecule [M+H]⁺ of Chlorpromazine 5-oxide is selected. This ion is then fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This specific precursor-to-product ion transition is highly unique to the analyte, providing exceptional selectivity.

Sample Preparation for Biological Matrices

Effective sample preparation is crucial to remove interferences like proteins and phospholipids that can suppress the MS signal.[9][10]

Caption: Common sample preparation workflows for bioanalysis.

Detailed LC-MS/MS Protocol

1. Instrumentation and Materials:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Appropriate LC column (e.g., C18, 50mm x 2.1mm, 1.8µm).

-

Reagents for protein precipitation (e.g., Acetonitrile with 0.1% formic acid).[8]

2. LC and MS Conditions:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 50mm x 2.1mm, 1.8µm | A shorter column with smaller particles is suitable for the fast gradients used in LC-MS/MS, providing rapid analysis times. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase LC-MS. |

| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to effectively elute analytes and clean the column in bioanalytical methods. |

| Flow Rate | 0.4 mL/min | A flow rate appropriate for a 2.1mm ID column. |

| Ionization Mode | ESI Positive | The nitrogen atoms in the side chain of Chlorpromazine 5-oxide are readily protonated, making positive ion mode ideal.[11][12] |

| SRM Transitions | To be determined empirically by infusing a standard solution. A hypothetical transition would be Precursor [M+H]⁺ → Product Ion. | The precursor ion will be the molecular weight of the protonated molecule. Product ions are generated by fragmentation and must be optimized for maximum intensity and specificity. |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., Chlorpromazine-d6 5-oxide) is highly recommended. | An internal standard is crucial in LC-MS to correct for matrix effects and variations in instrument response, ensuring accurate quantification. |

3. Sample Preparation Protocol (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject directly or evaporate and reconstitute in mobile phase if concentration is needed.

Conclusion

The choice of analytical method for 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide depends heavily on the application. For quality control and stability testing of pharmaceutical products, a well-validated, stability-indicating HPLC-UV method offers the necessary precision, accuracy, and robustness. When analyzing biological samples for metabolic or pharmacokinetic studies, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Both approaches require careful method development and validation to ensure data of the highest quality and integrity.

References

- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Phenothiazine Derivatives.

-

Venkatesh, M., et al. (2010). HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS. Semantic Scholar. Available from: [Link]

-

SRR & CVR Govt. Degree College. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Trihexyphenidyl, Chlorpromazine. Available from: [Link]

-

Alfred-Ugbenbo D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and Objects of Chemical Analysis. Available from: [Link]

-

Prohotsky, D. L., et al. (2014). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. Fisher Digital Publications. Available from: [Link]

-

Chiari, J. B., et al. (2020). Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... ResearchGate. Available from: [Link]

-

Patel, A., et al. (2015). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. ResearchGate. Available from: [Link]

-

Lohmann, W., et al. (2001). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry. Available from: [Link]

-

Prohotsky, D. L., et al. (2014). Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. PubMed. Available from: [Link]

-

Sahu, S., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]

-

Matuszewski, B. K., et al. (1965). Determination of Phenothiazines in Biological Samples. PubMed. Available from: [Link]

-

ACS Publications. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. Available from: [Link]

-

Sahu, P. K., et al. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Biotage. Bioanalytical sample preparation. Available from: [Link]

-

Goral, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available from: [Link]

-

Blazheyevskiy, M. Y., et al. (2019). Spectrophotometric and spectrofluorimetric determination of the 2-and 10-disubstituted phenothiazines using peroxy acid oxidation. ResearchGate. Available from: [Link]

Sources

- 1. moca.net.ua [moca.net.ua]

- 2. mdpi.com [mdpi.com]

- 3. HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS | Semantic Scholar [semanticscholar.org]

- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 5. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One moment, please... [srrcvr.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. biotage.com [biotage.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Application and Protocol Guide: Structural Elucidation of Phenothiazine 5-Oxides using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Foreword

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of drugs, particularly in the realm of antipsychotics.[1] The metabolic fate of these compounds often involves oxidation of the sulfur atom, leading to the formation of phenothiazine 5-oxides (sulfoxides) and 5,5-dioxides (sulfones). These metabolites can exhibit altered pharmacological and toxicological profiles. Consequently, the unambiguous structural elucidation of these oxidized species is paramount in drug development and metabolism studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing intricate details of molecular structure and stereochemistry.

This comprehensive guide, designed for researchers and scientists, provides an in-depth exploration of the application of advanced NMR techniques for the structural characterization of phenothiazine 5-oxides. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Crucial Role of the Sulfoxide Group in Phenothiazine Chemistry

The introduction of an oxygen atom to the sulfur in the phenothiazine ring system dramatically alters its electronic and steric properties. The sulfoxide group is a chiral center, rendering the molecule diastereotopic if other chiral centers are present or prochiral, leading to magnetic non-equivalence of neighboring protons and carbons. This transformation significantly impacts the NMR spectrum, providing key signatures for its identification. The presence of the S=O bond generally leads to a deshielding effect on nearby aromatic protons.[1]

A Systematic NMR Workflow for Structural Elucidation

The complete and unambiguous structural determination of a phenothiazine 5-oxide requires a multi-faceted approach, employing a suite of 1D and 2D NMR experiments. The following workflow provides a logical progression from initial characterization to detailed structural and stereochemical assignment.

Caption: Systematic workflow for the structural elucidation of phenothiazine 5-oxides using NMR spectroscopy.

Experimental Protocols

Sample Preparation

High-quality NMR data begins with meticulous sample preparation.

Protocol:

-

Solvent Selection: Choose a deuterated solvent in which the phenothiazine 5-oxide is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. DMSO-d₆ is often a good starting point due to its high solubilizing power for polar compounds.[2] The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[3]

-

Concentration: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent.[4] For high-sensitivity instruments with cryoprobes, significantly less material (1-5 mg) may be sufficient for both.

-

Preparation:

-

Weigh the sample accurately into a clean, dry vial.

-

Add the deuterated solvent and gently agitate to dissolve the sample completely.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

-

Ensure the sample height in the tube is adequate to cover the NMR probe's detection coils (typically around 4-5 cm).

-

NMR Data Acquisition

The following are general parameters for acquiring a comprehensive dataset. Instrument-specific parameters may need to be optimized.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for complex aromatic regions.[6]

Table 1: Recommended NMR Experiments and Key Parameters

| Experiment | Purpose | Key Parameters | Rationale for Phenothiazine 5-Oxides |

| ¹H NMR | Determine proton environments and multiplicities. | - Spectral Width: 0-12 ppm- Pulse Angle: 30-45°- Relaxation Delay (d1): 1-2 s | Provides the initial overview of the proton framework, including the characteristic downfield shifts of aromatic protons adjacent to the sulfoxide. |

| ¹³C NMR | Identify all unique carbon signals. | - Spectral Width: 0-220 ppm- Decoupling: Broadband proton decoupling | Determines the number of carbon atoms and provides information on their chemical environment (aliphatic, aromatic, carbonyl, etc.). |

| DEPT-135 | Differentiate CH/CH₃ from CH₂ signals. | - Pulse Angle: 135° | Simplifies the ¹³C spectrum by showing CH/CH₃ as positive signals and CH₂ as negative signals, aiding in the assignment of aliphatic side chains. |

| ¹H-¹H COSY | Reveal proton-proton scalar couplings. | - Data Points: 2048 (F2) x 256 (F1)- Scans per Increment: 2-4 | Establishes connectivity within spin systems, crucial for tracing out the aromatic substitution patterns and aliphatic side chains. |

| ¹H-¹³C HSQC | Correlate protons to their directly attached carbons. | - ¹³C Spectral Width: Optimized to the carbon region of interest- Scans per Increment: 2-8 | Unambiguously links each proton to its corresponding carbon, forming the fundamental building blocks of the structure. |

| ¹H-¹³C HMBC | Correlate protons to carbons over 2-3 bonds. | - Long-range J-coupling delay: Optimized for 8-10 Hz- Scans per Increment: 8-32 | Connects the individual spin systems identified in COSY, allowing for the assembly of the entire molecular skeleton. Essential for linking substituents to the phenothiazine core. |

| ¹H-¹H NOESY/ROESY | Identify protons that are close in space. | - Mixing Time: 500-800 ms (NOESY for small molecules)- Scans per Increment: 8-16 | Determines the relative stereochemistry, particularly the spatial relationship of substituents relative to the sulfoxide oxygen and the protons on the phenothiazine ring.[7] |

Data Interpretation: A Guided Approach

Characteristic Chemical Shifts

The oxidation of the sulfur atom to a sulfoxide introduces predictable changes in the ¹H and ¹³C NMR spectra.

Caption: Numbering scheme for the phenothiazine 5-oxide core.

¹H NMR:

-

Aromatic Protons: The protons on the aromatic rings of the phenothiazine core typically resonate between 6.5 and 8.0 ppm.

-

Effect of S=O Group: Protons ortho to the sulfoxide group (H-4 and H-6) are generally deshielded and shift downfield compared to the parent phenothiazine. This is a key indicator of S-oxidation.[1]

-

N-H Proton: If unsubstituted at the nitrogen, the N-H proton often appears as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: The aromatic carbons resonate in the range of 110-150 ppm.

-

Carbons adjacent to Sulfur (C-4a, C-5a): These carbons are significantly affected by the oxidation state of the sulfur.

-

Substituent Effects: The chemical shifts will be further influenced by the nature and position of any substituents on the aromatic rings or the nitrogen atom.

Table 2: Expected ¹H and ¹³C Chemical Shift Ranges for the Phenothiazine 5-Oxide Core

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations from Protons |

| 1, 9 | 7.0 - 7.8 | 120 - 130 | C-2, C-9a / C-8, C-10a |

| 2, 8 | 6.8 - 7.5 | 125 - 135 | C-1, C-3, C-9a / C-7, C-9, C-10a |

| 3, 7 | 6.8 - 7.5 | 115 - 125 | C-2, C-4, C-4a / C-6, C-8, C-5a |

| 4, 6 | 7.2 - 8.0 (deshielded) | 125 - 135 | C-3, C-4a, C-10a / C-7, C-5a, C-9a |

| 4a, 5a | - | 130 - 145 | From H-4, H-6 |

| 9a, 10a | - | 140 - 150 | From H-1, H-9 |

| N-H | Variable (broad) | - | - |

Note: These are approximate ranges and can vary significantly based on substitution and solvent.[8][9]

Step-by-Step Data Analysis Workflow

-

¹H and ¹³C/DEPT Analysis:

-

Integrate the ¹H NMR spectrum to determine the number of protons in different environments.

-

Count the number of signals in the ¹³C NMR spectrum to confirm the carbon count.

-

Use DEPT-135 to identify CH, CH₂, and CH₃ groups.

-

-

COSY Analysis:

-

Identify coupled protons. In the aromatic region, this will reveal adjacent protons (e.g., H-1 coupled to H-2, H-2 to H-3, etc.).

-

Trace out the spin systems for each aromatic ring and any aliphatic side chains.

-

-

HSQC Analysis:

-

Assign each proton to its directly attached carbon. This provides a set of C-H fragments.

-

-

HMBC Analysis:

-

This is the crucial step for assembling the fragments.

-

Look for correlations from aromatic protons to quaternary carbons (e.g., from H-1 to C-9a and C-10a).

-

Identify correlations that link the different spin systems. For example, a correlation from H-4 to C-10a will bridge the two aromatic rings.

-

Correlations from protons on substituents to the phenothiazine core will confirm their attachment points.

-

-

NOESY/ROESY Analysis:

-

Look for cross-peaks between protons that are not directly coupled but are close in space.

-

For example, a NOE between a proton on an N-alkyl chain and an aromatic proton (e.g., H-1 or H-9) can help define the conformation of the side chain.

-

The stereochemistry around the chiral sulfoxide can be inferred by observing NOEs between the sulfoxide oxygen (indirectly via its influence on nearby protons) and other parts of the molecule. For instance, in a rigid system, a NOE between a proton on one side of the ring and a substituent on the same side would indicate their relative stereochemistry.[10][11]

-

Self-Validating Protocols: Cross-Verification is Key

The strength of this comprehensive NMR approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure must be consistent with all the acquired data.

-

COSY and HMBC: The spin systems identified in the COSY spectrum must be connected in a way that is supported by the long-range correlations in the HMBC spectrum.

-

HSQC and HMBC: A direct one-bond correlation in the HSQC spectrum should not be mistaken for a long-range correlation in the HMBC, although residual one-bond correlations can sometimes appear in HMBC spectra.

-

NOESY and Connectivity: Through-space correlations from NOESY must be plausible given the through-bond connectivity established by COSY and HMBC.

Conclusion

The structural elucidation of phenothiazine 5-oxides is a critical task in drug development and metabolism research. A systematic and multi-technique NMR approach, as outlined in this guide, provides an unambiguous and robust pathway to determine the complete structure and stereochemistry of these important molecules. By understanding the "why" behind each experimental choice and cross-verifying the data from different experiments, researchers can have high confidence in their structural assignments.

References

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

Asr, R., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 27(9), 3038. Available from: [Link]

-

Sarmiento, G., et al. (2011). 13C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. ResearchGate. Available from: [Link]

-

Kielbasinski, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7594. Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Galy, J. P., et al. (2000). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Magnetic Resonance in Chemistry, 38(2), 137-140. Available from: [Link]

-

Krajewski, P., et al. (2008). The determination of sulfoxide configuration in six-membered rings using NMR spectroscopy and DFT calculations. Tetrahedron, 64(19), 4448-4455. Available from: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Kumar, M., et al. (2015). A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection strategy. The Royal Society of Chemistry. Available from: [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. Available from: [Link]

-

Pinto, D. C. G. A., et al. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

-

Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(8), 750-763. Available from: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from [Link]

-

Li, Y., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(18), 5227-5234. Available from: [Link]

Sources

- 1. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. depts.washington.edu [depts.washington.edu]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. mdpi.com [mdpi.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Application Note: Electrochemical Detection of Phenothiazine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of antipsychotic drugs widely used in the treatment of psychiatric disorders. Monitoring their metabolic fate is crucial for therapeutic drug management, understanding drug efficacy, and assessing potential toxicity. The primary metabolic pathways of phenothiazines involve oxidation, leading to the formation of metabolites such as sulfoxides and N-oxides. Traditional analytical methods for their detection, like HPLC and mass spectrometry, can be time-consuming and require extensive sample preparation. Electrochemical methods offer a compelling alternative, providing rapid, sensitive, and cost-effective analysis. This application note provides a detailed guide to the principles and protocols for the electrochemical detection of phenothiazine metabolites.

Principles of Electrochemical Detection

The electrochemical detection of phenothiazines and their metabolites is based on their redox properties. The phenothiazine nucleus is readily oxidized at a suitable electrode surface. This oxidation typically involves the sulfur and nitrogen atoms in the central ring structure.

The electrochemical oxidation of phenothiazines generally proceeds via a one-electron transfer to form a cation radical.[1][2] This initial step can be followed by further oxidation and chemical reactions, leading to the formation of more stable products, primarily the corresponding sulfoxide and, in some cases, the sulfone.[1][3] The exact mechanism can be influenced by factors such as the pH of the supporting electrolyte and the chemical structure of the phenothiazine derivative.[1][4]

Recent studies have delved deeper into the oxidation mechanism, suggesting a more complex pathway for some derivatives like chlorpromazine, involving a three-electron oxidation process that includes both the phenothiazine core and the tertiary amine-containing side chain.[4] This highlights the importance of understanding the specific electrochemical behavior of the target analyte.

The general oxidation pathway can be visualized as follows:

Caption: Experimental workflow for DPV analysis of phenothiazine metabolites.

Protocol 3: Sample Preparation from Biological Fluids (Urine)

Effective sample preparation is crucial to remove interfering substances from biological matrices. [5] Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Urine sample

-

Methanol (conditioning and elution solvent)

-

Deionized water (washing solvent)

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

Centrifuge the urine sample to remove any particulate matter.

-

Adjust the pH of the supernatant if necessary, depending on the SPE protocol.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing methanol followed by deionized water.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with deionized water to remove polar interfering compounds.

-

-

Elution:

-

Elute the phenothiazine metabolites from the cartridge with a suitable organic solvent like methanol.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the supporting electrolyte for electrochemical analysis.

-

Alternative sample preparation techniques include liquid-liquid extraction (LLE) and protein precipitation for plasma or serum samples. [5]Solid-phase microextraction (SPME) has also been successfully used for the extraction of phenothiazines from biological fluids. [6][7]

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low signal | Electrode surface is fouled | Repolish the electrode thoroughly |

| Incorrect pH of supporting electrolyte | Optimize the pH for maximum signal | |

| Low concentration of analyte | Pre-concentrate the sample | |

| Poor reproducibility | Inconsistent electrode surface | Standardize the electrode polishing procedure |

| Presence of dissolved oxygen | Ensure proper deoxygenation of the solution | |

| Drifting baseline | Temperature fluctuations | Allow the system to stabilize at a constant temperature |

| Contamination of the supporting electrolyte | Use high-purity reagents and deionized water |

Conclusion

Electrochemical methods provide a powerful platform for the rapid and sensitive detection of phenothiazine metabolites. By selecting the appropriate electrochemical technique and electrode system, and by implementing a robust sample preparation protocol, researchers can achieve reliable and accurate quantification of these important analytes in various matrices. This application note serves as a comprehensive guide to aid in the development and implementation of electrochemical assays for phenothiazine metabolite analysis.

References

- Berka, A., & Barek, J. (1977). Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 66(10), 1395–1398.

- Tyszczuk-Rotko, K., & Błachnio, M. (2014). Sensitive and Rapid Voltammetric Determination of Phenothiazine and Azaphenothiazine Derivatives in Pharmaceuticals Using a Boron-doped Diamond Electrode. Current Pharmaceutical Analysis, 10(4), 231-239.

- Cai, X., & Rivas, G. (2003). Sensing phenothiazine drugs at a gold electrode co-modified with DNA and gold nanoparticles. Analytical Sciences, 19(5), 653–657.

- Asrori, R., et al. (2024).

- Al-Ghamdi, A. F., et al. (2024). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Molecules, 29(5), 1083.

- Kumazawa, T., et al. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(8), 963–972.

-

Cai, X., & Rivas, G. (2003). Sensing Phenothiazine Drugs at a Gold Electrode Co-modified with DNA and Gold Nanoparticles. ResearchGate. Retrieved from [Link]

-

Pankratov, A. N. (2015). Chemical and Electrochemical Oxidation of Phenothiazine. ResearchGate. Retrieved from [Link]

- Ensafi, A. A., & Heydari, E. (2008). Determination of Some Phenothiazines Compounds in Pharmaceuticals and Human Body Fluid by Electrocatalytic Oxidation at a Glassy. Analytical Letters, 41(14), 2487–2502.

- Gevaerd, A., et al. (2004). Spectroelectrochemical determination of chlorpromazine hydrochloride by flow-injection analysis. Talanta, 63(2), 421–427.

- Tanaka, E., et al. (2001). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography.

- Yazan, Z., & Özer, Ü. (1997). VOLTAMMETRIC DETERMINATION OF SOME PHENOTHIAZINES USING GLASSY CARBON ELECTRODE. Portugaliae Electrochimica Acta, 15, 5-15.

- Wang, J., et al. (1993). Affinity Biosensors Based on preconcentration/voltammetric Analysis. Detection of Phenothiazine Drugs at Langmuir-Blodgett Films of Tyrosine Hydroxylase. Analytical Chemistry, 65(5), 513–516.

-

ResearchGate. (n.d.). Electroanalytical overview: the determination of chlorpromazine. Retrieved from [Link]

- Dermiş, S., & Biryol, I. (1989). Voltammetric determination of chlorpromazine hydrochloride. Analyst, 114(4), 525–526.

- Chen, Y.-C., et al. (2014). Phenothiazine-Modified Electrodes: A Useful Platform for Protein Adsorption Study.

- Chen, Y. C., et al. (2014). Phenothiazine-modified electrodes: a useful platform for protein adsorption study.

-

Tyszczuk-Rotko, K., & Błachnio, M. (2014). Sensitive and Rapid Voltammetric Determination of Phenothiazine and Azaphenothiazine Derivatives in Pharmaceuticals Using a Boron-doped Diamond Electrode. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Voltammetric determination of chlorpromazine hydrochloride and prometazine hydrochloride with the use of multivariate calibration. Retrieved from [Link]

-

Chen, Y. C., et al. (2014). Phenothiazine-modified electrodes: a useful platform for protein adsorption study. ACS Publications. Retrieved from [Link]

-

Tanaka, E., et al. (2001). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Semantic Scholar. Retrieved from [Link]

-

Journal of Chemical, Biological and Medicinal Sciences. (2024). A comprehensive overview of the methods used for the determination of chlorpromazine in biological matrices. Retrieved from [Link]

- Kilts, C. D., et al. (1988). Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. Biochemical Pharmacology, 37(9), 1773–1777.

-

ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Retrieved from [Link]

-

Asrori, R., et al. (2024). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. Retrieved from [Link]

- Asrori, R., et al. (2024).

- Nováková, L. (2018). Advances in Sample Preparation for Biological Fluids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

sample preparation techniques for "2-Chloro-10H-phenothiazine-10-propanamine 5-oxide" analysis

An Application Note from the Office of the Senior Application Scientist

Topic: Advanced Sample Preparation Techniques for the Analysis of Prochlorperazine 5-Oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust sample preparation methodologies for the quantitative analysis of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, the primary metabolite and degradation product of the phenothiazine drug Prochlorperazine. Accurate measurement of this analyte is critical for pharmacokinetic profiling, toxicological assessment, and pharmaceutical stability studies. The core challenge in this analysis is the inherent susceptibility of the parent drug, Prochlorperazine, to oxidation, which can lead to the artificial inflation of the sulfoxide metabolite's concentration during sample processing. This document provides a detailed examination of this challenge and presents validated protocols for Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with a strong emphasis on procedural choices that mitigate ex vivo oxidation. We further address the management of matrix effects in LC-MS/MS analysis to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

Prochlorperazine is a widely used phenothiazine derivative, valued for its antiemetic and antipsychotic properties.[1] Its clinical efficacy and safety are determined by its metabolic fate. The principal pathway of its biotransformation is the oxidation of the sulfur atom in the phenothiazine ring, yielding Prochlorperazine 5-oxide (also referred to as Prochlorperazine sulfoxide).[1][2] This compound is not only the major metabolite but also a primary product of the drug's degradation, particularly when exposed to light and oxidizing conditions.[2][3][4]

Therefore, the accurate quantification of Prochlorperazine 5-oxide in biological matrices (e.g., plasma, urine) and in pharmaceutical formulations is paramount for:

-

Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Prochlorperazine.

-

Toxicology: To assess drug exposure and diagnose potential poisoning or overdose.[5]

-

Stability-Indicating Assays: To determine the shelf-life and appropriate storage conditions for Prochlorperazine drug products.[3]

The central difficulty lies in the chemical nature of phenothiazines. The parent drug is readily oxidized to the very metabolite being measured.[6] Consequently, a poorly designed sample preparation workflow can become a source of analytical error, artificially generating the analyte and yielding falsely elevated results. This guide is built on the principle of analytical integrity: ensuring that the measured concentration of Prochlorperazine 5-oxide is a true representation of its endogenous or in-situ level, untainted by procedural artifacts.

Analyte Characteristics & Core Challenges

Before selecting a preparation method, it is crucial to understand the physicochemical properties of the analyte and the parent drug, as they dictate the entire analytical strategy.

Table 1: Physicochemical Properties of Prochlorperazine 5-Oxide

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine 5-oxide | [7] |

| Molecular Formula | C₂₀H₂₄ClN₃OS | [7] |

| Molecular Weight | 389.95 g/mol | [7] |

| CAS Number | 10078-27-0 |[7] |

The Overarching Challenge: Preventing Artifactual Oxidation

The phenothiazine nucleus is electron-rich, making the sulfur atom highly susceptible to oxidation. Research has demonstrated that common laboratory procedures and reagents can inadvertently convert the parent drug, Prochlorperazine, into its sulfoxide metabolite.[8][9] A pivotal study by McIntyre et al. highlighted that certain elution solvents used in Solid-Phase Extraction (SPE), such as those containing ethyl acetate, can cause significant, artifactual oxidation of phenothiazines.[8][9]